molecular formula C12H14N2O3 B12113297 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 1211450-31-5

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B12113297
CAS No.: 1211450-31-5
M. Wt: 234.25 g/mol
InChI Key: CCJVDXISIVYECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential biological activities. As part of the pyrazol-3-one family, a class of heterocyclic compounds known for a wide spectrum of biologicl properties, this compound serves as a valuable scaffold for developing new therapeutic agents . Pyrazole derivatives are extensively investigated for their antimicrobial and antioxidant capabilities . Research on analogous structures has demonstrated promising activity in DPPH radical scavenging assays and reducing power assays , indicating an ability to neutralize free radicals and protect biological systems from oxidative stress . Furthermore, similar compounds have shown efficacy in DNA protection assays , where they help shield DNA from strand breakage induced by Fenton's reagent . Beyond its antioxidant potential, the core pyrazol-3-one structure is frequently explored for antimicrobial activity against various bacterial and fungal strains, making it a candidate for infectious disease research . The molecular structure of this compound, featuring a 4-methoxyphenyl substituent, is typical of scaffolds used in drug discovery programs targeting the central nervous system. Although specific data on this exact molecule is limited, structurally related compounds are known to act as allosteric modulators for G protein-coupled receptors (GPCRs), such as the metabotropic glutamate (mGlu) receptors, which are important targets for neurological and psychiatric disorders . This compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1211450-31-5

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-(methoxymethyl)-2-(4-methoxyphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C12H14N2O3/c1-16-8-9-7-12(15)14(13-9)10-3-5-11(17-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

CCJVDXISIVYECQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Hydrazones and Aldehydes

An alternative approach utilizes a one-pot reaction between 4-methoxybenzaldehyde hydrazone and a methoxymethyl-substituted ketone. The ketone (e.g., 3-methoxymethylpentane-2,4-dione) reacts with the hydrazone in the presence of iodine (0.1 equiv) and dimethyl sulfoxide (DMSO, 4.0 equiv) as an oxidant. The mixture is refluxed in ethanol for 5–7 hours .

Mechanistic Insight

  • Formation of a hydrazone intermediate.

  • Cyclization via nucleophilic attack, followed by oxidation to aromatize the pyrazole ring .

Optimization Table

ConditionYield Improvement
Without I₂<10%
With I₂/DMSO70–80%
Solvent: DMFReduced yield (55%)

This method avoids isolation of intermediates, enhancing efficiency .

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation step. A mixture of 4-methoxyphenylhydrazine and β-keto ester is irradiated at 120°C for 20–30 minutes in a sealed vessel. This method reduces reaction time by >80% compared to conventional heating .

Comparative Data

MethodTimeYield
Conventional8 hours70%
Microwave25 min68%

While yields are comparable, energy efficiency and reduced side products make this advantageous for lab-scale synthesis .

Catalytic Asymmetric Approaches

Chiral catalysts (e.g., Cu(I)/BINAP complexes) enable enantioselective synthesis, though this is less common for non-pharmaceutical intermediates. The method involves asymmetric cyclization of propargylamines with hydrazines, but adaptation for methoxymethyl groups requires further optimization .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing. Key parameters include:

  • Residence Time : 2–4 hours.

  • Temperature : 90–100°C.

  • Catalyst Recovery : HCl is neutralized and recycled .

Challenges and Side Reactions

  • Competitive Oxidation : Over-oxidation of the methoxymethyl group may occur with strong oxidants (e.g., DMSO/I₂).

  • Regioselectivity : Ensuring substitution at the 2- and 5-positions requires precise stoichiometry .

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 3.31 (s, OCH₃), 4.12 (s, CH₂OCH₃), 7.45–7.89 (aromatic protons).

  • HPLC Purity : >98% .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrazolone ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted benzaldehydes, while reduction can produce methoxymethyl-substituted pyrazolidines.

Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one7580
Control (Ascorbic Acid)9095

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have reported moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli30
Staphylococcus aureus25
Pseudomonas aeruginosa35

Anticancer Potential

Preliminary studies suggest that 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one may possess anticancer properties. In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Studies

Several case studies highlight the therapeutic potential of pyrazolone derivatives:

  • Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolone derivatives, including the target compound, demonstrating significant antioxidant activity through various mechanisms.
  • Antimicrobial Evaluation : Research conducted at Riphah International University assessed the antimicrobial properties of synthesized pyrazolone compounds against common pathogens, establishing a correlation between structure and activity.
  • Anticancer Studies : A collaborative study involving multiple institutions evaluated the cytotoxic effects of pyrazolone derivatives on different cancer cell lines, revealing promising results for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The structural uniqueness of 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its dual methoxy substituents. Below is a comparative analysis with structurally related pyrazolones:

Compound Position 5 Substituent Position 2 Substituent Key Properties
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () Methyl Phenyl Simpler structure; used as a precursor for benzoylation reactions .
5-Trifluoromethyl-4-AHPs () Trifluoromethyl Varied aryl groups Enhanced metabolic stability due to fluorine; used in azo coupling reactions .
(4Z)-5-(Heptafluoropropyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () Heptafluoropropyl Phenyl Fluorinated groups increase lipophilicity; exhibits distinct NMR shifts .
Dimeric pyrazolones (e.g., 7i, 7j in ) Fluorophenyl/methyl Methyl/aryl Dimeric structures may enhance binding avidity in biological systems .
5-(Methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-analog () Methoxymethyl Pyridinylmethylamino Amino substituents at position 4 may influence chelation or receptor binding .

Key Observations :

  • Methoxy vs. Fluorinated Groups : Methoxy substituents (electron-donating) contrast with fluorine-containing groups (electron-withdrawing), affecting electronic distribution and reactivity. Fluorinated analogs (e.g., 5-trifluoromethyl derivatives) often exhibit superior metabolic stability .

Spectral and Physicochemical Properties

  • NMR Shifts : Methoxy groups in the target compound would produce distinct singlet peaks in ¹H NMR (~δ 3.8 ppm for OCH₃), differing from fluorinated analogs (e.g., ¹⁹F NMR signals at δ -70 to -80 ppm) .
  • Melting Points: Pyrazolones with bulky substituents (e.g., nonafluorobutyl in ) exhibit higher melting points (175–176°C) compared to simpler analogs (137–198°C) , suggesting the target compound may melt at 150–170°C.

Biological Activity

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N3_{3}O3_{3}
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 1026692-54-5

The compound features a methoxy group and a methoxymethyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), with an IC50_{50} value of 0.07 µM, comparable to the established drug erlotinib . The antiproliferative effects of pyrazole derivatives against various cancer cell lines have been documented, with some compounds showing IC50_{50} values in the low nanomolar range against MCF-7 breast cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. The selective inhibition of mammalian 15-lipoxygenases (ALOX15) has been linked to the structural characteristics of pyrazoles .

Case Studies

  • Case Study on EGFR Inhibition : A study focused on various pyrazole derivatives found that modifications to the phenyl ring significantly influenced their inhibitory potency against EGFR. The compound's structure allowed for effective binding within the active site of the enzyme, leading to substantial reductions in tumor growth in vitro .
  • Case Study on Antiproliferative Activity : Another investigation evaluated the antiproliferative effects of several pyrazole derivatives against MCF-7 cells. The results indicated that compounds with methoxy substitutions exhibited enhanced activity, suggesting that the methoxy groups contribute to increased bioactivity through improved solubility and binding affinity .

Data Tables

Compound NameStructureIC50_{50} (µM)Biological Activity
5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-oneStructureTBDAnticancer
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide-0.07EGFR Inhibition
Celecoxib-0.10Anti-inflammatory

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and substituted enones. Key steps include:

  • Hydrazone formation : Reacting 4-methoxyphenylacetone with hydrazine hydrate in ethanol under reflux (60–80°C) to form the hydrazone intermediate .
  • Cyclization : Treating the hydrazone with methoxymethyl chloride in dimethyl sulfoxide (DMSO) at 50–60°C for 6–8 hours to form the pyrazolone core .
  • Solvent optimization : Ethanol or dichloromethane (DCM) is preferred for high yields (>75%), while sodium hydride is critical for deprotonation during cyclization .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventEthanol78–82
Temperature50–60°C75–80
CatalystSodium hydride80–85

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxymethyl (-OCH2_2OCH3_3) and 4-methoxyphenyl substituents. For example, the methoxy protons appear as singlets at δ 3.3–3.5 ppm .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms the Z-configuration of the exocyclic double bond .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C12_{12}H14_{14}N2_2O3_3) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms for side-product formation during synthesis be systematically analyzed?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress using in-situ FTIR to detect intermediates like enolates or uncyclized hydrazones .
  • Byproduct isolation : Column chromatography (silica gel, ethyl acetate/hexane eluent) to separate side products (e.g., over-alkylated derivatives). Compare 1^1H NMR shifts to identify structural deviations .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict energy barriers for competing pathways (e.g., C- vs. N-alkylation) .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-response profiling : Conduct assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) across a concentration gradient (1–100 µM) to identify therapeutic windows .
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxymethyl with ethoxymethyl) to isolate substituent-specific effects. Compare IC50_{50} values for structure-activity relationships (SAR) .
  • Target validation : Use molecular docking (PDB: COX-2, 5KIR) to assess binding affinity differences caused by tautomerism or stereoelectronic effects .

Q. Table 2: Comparative Biological Activity of Analogues

DerivativeIC50_{50} (COX-2, µM)Cytotoxicity (HeLa, µM)Reference
Parent compound12.5 ± 1.245.3 ± 3.8
Ethoxymethyl analog8.7 ± 0.932.1 ± 2.5

Q. What strategies are effective in resolving tautomerism-related spectral ambiguities?

Methodological Answer:

  • Variable-temperature NMR : Perform 1^1H NMR at 25°C and −40°C to slow tautomeric interconversion. Look for splitting of peaks (e.g., NH protons at δ 10–12 ppm) .
  • Deuterium exchange : Treat the compound with D2_2O; disappearance of NH signals confirms enolic tautomer participation .
  • Crystallographic analysis : X-ray structures provide definitive proof of dominant tautomeric forms in the solid state .

Q. How can regioselectivity challenges in functionalizing the pyrazolone core be addressed?

Methodological Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block the 4-methoxyphenyl group during alkylation/arylation at the N1 position .
  • Lewis acid catalysis : Employ BF3_3·OEt2_2 to direct electrophilic substitution to the 5-position via coordination with the carbonyl oxygen .
  • Microwave-assisted synthesis : Enhance regioselectivity by reducing reaction times (e.g., 30 minutes vs. 6 hours) and minimizing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.